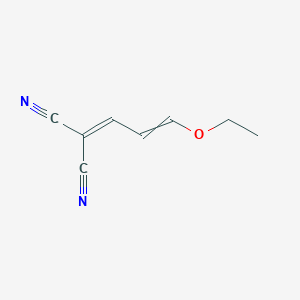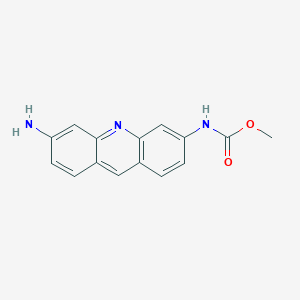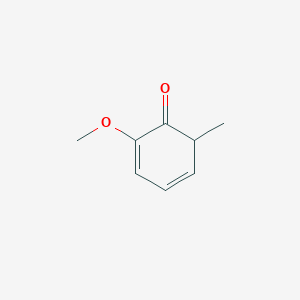![molecular formula C25H46OP2 B14262055 2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol CAS No. 189561-71-5](/img/structure/B14262055.png)
2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol is a chemical compound known for its unique structure and properties. It is a phosphine ligand, which means it can donate a pair of electrons to a metal center, making it useful in various catalytic processes. The compound’s structure includes a phenol group substituted with two di-tert-butylphosphanyl groups at the 2 and 6 positions and a methyl group at the 4 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol typically involves the reaction of 2,6-dibromomethyl-4-methylphenol with di-tert-butylphosphine in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine groups. The reaction mixture is heated to facilitate the substitution of bromine atoms with di-tert-butylphosphanyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Substitution: The phosphine groups can participate in substitution reactions, particularly in the formation of metal-phosphine complexes.
Coupling Reactions: The compound is often used as a ligand in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Substitution: Metal salts like palladium or platinum complexes are common reagents.
Coupling Reactions: Catalysts such as palladium acetate or nickel chloride are used along with bases like potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Substitution: Metal-phosphine complexes.
Coupling Reactions: Biaryl compounds, alkenes, and other coupled products.
Aplicaciones Científicas De Investigación
2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, enhancing the reactivity and selectivity of metal catalysts.
Biology: The compound’s metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of metal-based drugs.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and polymers due to its role in catalytic processes.
Mecanismo De Acción
The mechanism of action of 2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol primarily involves its ability to act as a ligand, donating electron pairs to metal centers. This interaction stabilizes the metal in various oxidation states and enhances its catalytic activity. The compound’s bulky di-tert-butylphosphanyl groups provide steric protection, preventing unwanted side reactions and increasing the selectivity of the catalytic process.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis(di-tert-butylphosphinomethyl)pyridine
- 2,4,6-Tri-tert-butylphenyl
- 1,2-Bis(di-tert-butylphosphinomethyl)benzene
Uniqueness
2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol is unique due to its specific substitution pattern on the phenol ring, which provides a balance of electronic and steric effects. This makes it particularly effective as a ligand in catalytic processes, offering high reactivity and selectivity compared to similar compounds.
Propiedades
Número CAS |
189561-71-5 |
|---|---|
Fórmula molecular |
C25H46OP2 |
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
2,6-bis(ditert-butylphosphanylmethyl)-4-methylphenol |
InChI |
InChI=1S/C25H46OP2/c1-18-14-19(16-27(22(2,3)4)23(5,6)7)21(26)20(15-18)17-28(24(8,9)10)25(11,12)13/h14-15,26H,16-17H2,1-13H3 |
Clave InChI |
GDKGOMGLLKXLCV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)CP(C(C)(C)C)C(C)(C)C)O)CP(C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





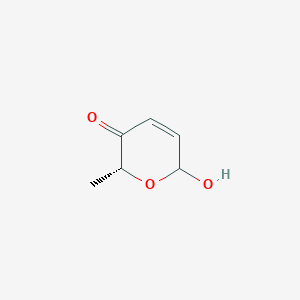

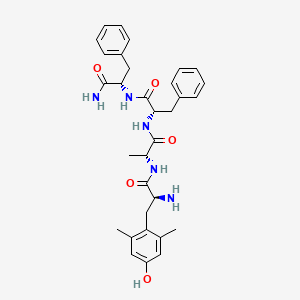

![10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid](/img/structure/B14262013.png)
![chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14262025.png)
